2-[(5-oxo-1H-pyrazol-4-ylidene)methylamino]benzonitrile
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Overview
Description
2-[(5-oxo-1H-pyrazol-4-ylidene)methylamino]benzonitrile is a heterocyclic compound that features a pyrazole ring fused with a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-oxo-1H-pyrazol-4-ylidene)methylamino]benzonitrile typically involves the condensation of 5-oxo-1H-pyrazole-4-carbaldehyde with 2-aminobenzonitrile under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of catalysts like p-toluenesulfonic acid or sodium acetate to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(5-oxo-1H-pyrazol-4-ylidene)methylamino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
2-[(5-oxo-1H-pyrazol-4-ylidene)methylamino]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antitumor agent.
Mechanism of Action
The mechanism of action of 2-[(5-oxo-1H-pyrazol-4-ylidene)methylamino]benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- **3-(5-oxo-1H-pyrazol-4-ylidene)methylamino]benzonitrile
- **2-(5-oxo-1H-pyrazol-4-ylidene)methylamino]benzamide
- **2-(5-oxo-1H-pyrazol-4-ylidene)methylamino]benzothiazole
Uniqueness
2-[(5-oxo-1H-pyrazol-4-ylidene)methylamino]benzonitrile stands out due to its unique combination of a pyrazole ring and a benzonitrile moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(5-oxo-1H-pyrazol-4-ylidene)methylamino]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c12-5-8-3-1-2-4-10(8)13-6-9-7-14-15-11(9)16/h1-4,6-7,13H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZSZIQXNQUOOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC=C2C=NNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)NC=C2C=NNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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